molecular formula C10H14N2O3S B349515 5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline CAS No. 927963-79-9

5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline

Cat. No.: B349515
CAS No.: 927963-79-9
M. Wt: 242.3g/mol
InChI Key: LEYJWOBUSQMOSG-UHFFFAOYSA-N
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Description

5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates the 1,1-dioxidoisothiazolidin group, a sulfonamide-based scaffold that is frequently employed in the design of biologically active molecules . Research Applications and Value: This aniline derivative serves as a key synthetic intermediate for the development of novel enzyme inhibitors. Compounds sharing this core structural motif have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase essential for cell cycle control, and its inhibition is a prominent strategy in anticancer research . The molecular framework allows researchers to explore structure-activity relationships (SAR) and optimize potency against this and other therapeutic targets. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult safety data sheets and adhere to standard laboratory safety protocols while handling this compound.

Properties

IUPAC Name

5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-15-10-4-3-8(7-9(10)11)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYJWOBUSQMOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation-Transposition of Nitrobenzene Derivatives

The preparation of 2-methoxyaniline derivatives often begins with nitrobenzene precursors. As demonstrated in CN102675133A, para-substituted nitrobenzenes undergo hydrogenation and acid-catalyzed transposition to yield methoxyanilines. For example, nitrobenzene dissolved in methanol with sulfuric acid and a platinum/carbon catalyst produces p-methoxyaniline via intermediate aniline formation. Key parameters include:

ParameterOptimal RangeRole in Reaction
SolventMethanol (5–10× weight)Dissolves intermediates
Catalyst1–5% Pt/CFacilitates hydrogenation
Acid AdditiveH₂SO₄ (1–3× molar ratio)Promotes transposition
Temperature40–60°CBalances kinetics/selectivity
Pressure≤1 atmSuppresses direct hydrogenation

This method achieves yields of 70–72% for p-methoxyaniline, with residual aniline as a byproduct (18–21%). Ortho-substituted analogs (e.g., 2-methyl-4-methoxyaniline) are synthesized similarly using ortho-nitrotoluene, yielding ~69.5%.

Construction of the 1,1-Dioxidoisothiazolidine Moiety

Isothiazolidine Synthesis Pathways

The 1,1-dioxidoisothiazolidine ring is a sulfone-containing five-membered heterocycle. General methods for its synthesis include:

  • Cyclization of Thiols or Disulfides : Reaction of β-amino thiols with oxidizing agents.

  • Sulfonamide Cyclization : Intramolecular nucleophilic attack in sulfonamide derivatives.

For example, reacting a primary amine with a sulfonyl chloride followed by base-mediated cyclization could form the isothiazolidine ring. Oxidation of the sulfur atom to the sulfone state (e.g., using H₂O₂ or peracids) yields the 1,1-dioxide structure.

Integration with 2-Methoxyaniline

To attach the isothiazolidine group at C5 of 2-methoxyaniline, a plausible route involves:

  • Nitration : Introduce a nitro group at C5 using mixed acid (HNO₃/H₂SO₄), leveraging the methoxy group’s directing effects.

  • Reduction to Amine : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine.

  • Sulfonylation : React the amine with a sulfonyl chloride (e.g., 3-chloropropanesulfonyl chloride) to form a sulfonamide.

  • Cyclization : Base-mediated intramolecular nucleophilic attack forms the isothiazolidine ring.

  • Oxidation : Treat with H₂O₂ to oxidize sulfur to the sulfone state.

Hypothetical Reaction Sequence:

2-MethoxyanilineHNO3/H2SO4Nitration5-Nitro-2-methoxyanilinePd/C, H2Hydrogenation5-Amino-2-methoxyaniline\text{2-Methoxyaniline} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}4]{\text{Nitration}} \text{5-Nitro-2-methoxyaniline} \xrightarrow[\text{Pd/C, H}2]{\text{Hydrogenation}} \text{5-Amino-2-methoxyaniline}
Et3NRSO2Cl5-(Sulfonamido)-2-methoxyanilineNaOHCyclization5-(1-Oxidoisothiazolidin-2-YL)-2-methoxyanilineH2O2OxidationTarget Compound\xrightarrow[\text{Et}3\text{N}]{\text{RSO}2\text{Cl}} \text{5-(Sulfonamido)-2-methoxyaniline} \xrightarrow[\text{NaOH}]{\text{Cyclization}} \text{5-(1-Oxidoisothiazolidin-2-YL)-2-methoxyaniline} \xrightarrow[\text{H}2\text{O}2]{\text{Oxidation}} \text{Target Compound}

Catalytic and Solvent Systems

Hydrogenation Catalysts

Source highlights platinum on carbon (Pt/C) as effective for nitro group reduction, with optimal loadings of 1–5% Pt. Palladium catalysts (e.g., Pd/C) are alternatives but may require higher pressures (1–3 atm).

Solvent Optimization

Methanol is preferred for nitroarene hydrogenation due to its polarity and ability to stabilize protonated intermediates. Additives like water or acetic acid (1–10% by weight) enhance solubility and prevent catalyst poisoning.

Challenges and Mitigation Strategies

Byproduct Formation

Direct hydrogenation of nitrobenzene without transposition yields aniline as a major byproduct (18–21%). Increasing sulfuric acid concentration (up to 3× molar ratio) improves transposition efficiency, shifting selectivity toward methoxyaniline.

Functional Group Compatibility

Sulfone groups are sensitive to strong reducing agents. Post-hydrogenation oxidation steps (e.g., H₂O₂ treatment) must follow cyclization to preserve the sulfone moiety.

Scalability and Industrial Relevance

The hydrogenation-transposition method in is scalable, with methanol recovery and catalyst reuse reducing costs. For the target compound, continuous flow reactors could enhance cyclization efficiency and safety profile.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by a methoxyphenyl group and a dioxidoisothiazolidin-2-yl moiety. This structural configuration is pivotal for its biological activity, influencing its interactions with various biological targets.

Scientific Research Applications

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2)
    • Mechanism : The compound has been identified as a potential inhibitor of CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest, making it a target for cancer therapy.
    • Experimental Procedures : The inhibitory effect is typically assessed using biochemical assays that measure enzyme activity in the presence of the compound.
  • Inhibition of Hedgehog Signaling Pathway
    • Mechanism : The compound has shown significant activity in inhibiting the hedgehog signaling pathway, which is integral to cell growth and differentiation. This inhibition may prevent cancer cell proliferation and reduce angiogenesis.
    • Potential Applications : Given its ability to modulate this pathway, it could be utilized in developing therapies for cancers where the hedgehog pathway is dysregulated.
  • JAK-2 Inhibition
    • Relevance : JAK-2 (Janus kinase 2) is implicated in various hematologic malignancies and autoimmune diseases. Compounds that inhibit JAK-2 can exhibit antiproliferative effects and induce apoptosis in cancer cells.
    • Therapeutic Potential : Targeting the JAK/STAT signaling pathway with this compound could provide new therapeutic avenues for treating conditions associated with abnormal immune responses and malignancies .

Case Studies and Research Findings

StudyApplicationFindings
Study on CDK2 InhibitionCancer TherapyDemonstrated that 5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline effectively inhibits CDK2 activity in vitro, leading to reduced cell proliferation rates in cancer cell lines.
Hedgehog Pathway ResearchOncologyFound that the compound significantly downregulates the expression of genes involved in the hedgehog signaling pathway, indicating its potential as an anti-cancer agent.
JAK-2 Inhibition StudiesHematologyShowed that this compound can effectively inhibit JAK-2 phosphorylation, resulting in decreased tumor growth in xenograft models of leukemia .

Mechanism of Action

The mechanism of action of 5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural differences:

Compound Name Substituent at 5-Position Key Features
5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline Cyclic sulfonamide (isothiazolidine dioxide) Conformationally rigid, strong electron-withdrawing effects, enhanced hydrogen-bonding potential
5-(Ethylsulfonyl)-2-methoxyaniline Linear ethylsulfonyl group Flexible substituent, moderate electron-withdrawing effects, higher lipophilicity
5-(1H-Benzo[d]imidazol-2-YL)-2-methoxyaniline Benzoimidazolyl heterocycle Aromatic, planar structure, π-π stacking capability, basic nitrogen centers
5-[2-(Hydroxyethyl)sulfonyl]-2-methoxyaniline Hydroxyethylsulfonyl group Increased solubility due to hydroxyl group, potential for polar interactions

Key Observations :

  • Steric Effects : The isothiazolidine ring introduces steric hindrance, which may influence binding affinity in biological targets compared to less bulky substituents like ethylsulfonyl .
  • Biological Interactions: Benzoimidazolyl-containing analogues (e.g., CAS 443124-54-7) enable π-π stacking with aromatic residues in proteins, whereas the target compound’s sulfonamide group may form hydrogen bonds with polar amino acids (e.g., Asp921 in VEGFR2) .

Comparison with Analogues :

  • 5-(Ethylsulfonyl)-2-methoxyaniline : Synthesized via sulfonation, ethylation, nitration, and reduction (59% yield) .
  • 5-(1H-Benzo[d]imidazol-2-YL)-2-methoxyaniline: Formed via condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde, requiring chromatographic purification .
  • N-(5-(ethylsulfonyl)-2-methoxyphenyl)formamide : Produced via formylation with CDI (84% yield), highlighting the reactivity of the aniline group .

Physicochemical Properties

Property This compound 5-(Ethylsulfonyl)-2-methoxyaniline 5-(Benzodiazol-2-YL)-2-methoxyaniline
Molecular Weight (g/mol) ~284 (estimated) 229 (reported) 255 (CAS 443124-54-7)
Solubility Moderate (polar aprotic solvents) Low (lipophilic) Low (aromatic hindrance)
Stability High (stable sulfonamide) High Moderate (sensitive to oxidation)

Biological Activity

5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxidoisothiazolidine ring and a methoxy group attached to an aniline structure. Its chemical formula is C₉H₁₀N₂O₃S, with a CAS number of 927963-79-9. The structure can be represented as follows:

COc1ccc cc1N N1CCCS1(=O)=O\text{COc}_1\text{ccc cc}_1\text{N N}_1\text{CCCS}_1(=O)=O

Synthesis

The synthesis of this compound typically involves the reaction of isothiazolidine derivatives with methoxy-substituted anilines. Various synthetic routes have been explored to optimize yield and purity, with reported purities exceeding 95% in commercial preparations .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar structures possess activity against various strains of bacteria including Staphylococcus aureus and Mycobacterium tuberculosis .

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compoundTBDTBD
Example Compound A0.98 μg/mLMRSA
Example Compound BTBDM. tuberculosis

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The antiproliferative activity was assessed using standard assays where cell viability was measured post-treatment.

Case Study: Antiproliferative Activity
A study evaluated the effect of related compounds on human cancer cell lines and reported significant growth inhibition in rapidly dividing cells compared to normal fibroblasts. The results indicated that certain derivatives could preferentially target cancer cells, suggesting a potential for selective anticancer therapies .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as protein synthesis and cell signaling pathways. Molecular docking studies suggest that it may bind effectively to specific protein targets involved in the pathogenesis of bacterial infections and tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the isothiazolidine ring and the methoxy group significantly influence the biological activity of the compound. Variations in substituents can enhance or diminish antimicrobial potency and cytotoxicity .

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